molecular formula C12H18N4S B13031400 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine

6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B13031400
M. Wt: 250.37 g/mol
InChI Key: IZTQTLHIXFFTSB-UHFFFAOYSA-N
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Description

6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine, typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-D]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, such as bromoalkanes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

6-methyl-4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H18N4S/c1-4-5-7(2)14-11-10-9(6-8(3)17-10)15-12(13)16-11/h6-7H,4-5H2,1-3H3,(H3,13,14,15,16)

InChI Key

IZTQTLHIXFFTSB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=NC(=NC2=C1SC(=C2)C)N

Origin of Product

United States

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